4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol
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Overview
Description
4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol is a chemical compound with the molecular formula C15H14ClNOS and a molecular weight of 291.8 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a chloro-substituted phenol group and a methylthio-substituted benzylidene imine moiety .
Preparation Methods
The synthesis of 4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol typically involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 4-(methylthio)benzylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the imine group to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The imine group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and amine.
Scientific Research Applications
4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro and methylthio groups contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)phenol can be compared with similar compounds such as:
4-chloro-2-((E)-{[4-(methylthio)phenyl]imino}methyl)phenol: This compound lacks the benzyl group, which may affect its reactivity and binding properties.
4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)aniline: The phenol group is replaced with an aniline group, altering its chemical and biological properties.
4-chloro-2-((E)-{[4-(methylthio)benzyl]imino}methyl)thiophenol: The phenol group is replaced with a thiophenol group, which may influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-chloro-2-[(4-methylsulfanylphenyl)methyliminomethyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-19-14-5-2-11(3-6-14)9-17-10-12-8-13(16)4-7-15(12)18/h2-8,10,18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMQONPMRNLVBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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